(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with an aminomethyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The resulting cyclopropane derivatives can then be functionalized to introduce the aminomethyl group and carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with cyclopropane motifs.
Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclopropane rings.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold that influences the binding affinity and specificity of the compound towards its targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: Another cyclopropane derivative with two carboxylic acid groups.
Cyclopropylamine: A simpler cyclopropane derivative with an amino group.
Cyclopropanecarboxylic acid: A basic cyclopropane derivative with a single carboxylic acid group.
Uniqueness
(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of both aminomethyl and carboxylic acid functional groups. This combination of features makes it a versatile building block for synthesizing complex molecules with potential biological activities .
Properties
CAS No. |
36489-13-1 |
---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(1S,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m0/s1 |
InChI Key |
QUFMERRXRMSAPZ-IMJSIDKUSA-N |
SMILES |
C1C(C1C(=O)O)CN |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)CN |
Canonical SMILES |
C1C(C1C(=O)O)CN |
Synonyms |
2-(aminomethyl)cyclopropanecarboxylic acid 2-(aminomethyl)cyclopropanecarboxylic acid, (cis)-(+-)-isomer 2-(aminomethyl)cyclopropanecarboxylic acid, (cis)-isomer 2-(aminomethyl)cyclopropanecarboxylic acid, (trans)-(+-)-isomer cis-CAMP trans-CAMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.